N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Description
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a sulfonamide-acetamide hybrid featuring:
- A 4-methylpyrimidin-2-ylsulfamoyl group attached to a phenyl ring.
- A 1,1,3-trioxo-2,3-dihydrobenzothiazole (sultam) moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S2/c1-13-10-11-21-20(22-13)24-32(28,29)15-8-6-14(7-9-15)23-18(26)12-25-19(27)16-4-2-3-5-17(16)33(25,30)31/h2-11H,12H2,1H3,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLCJQJFGSBJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce compounds with different substituents .
Scientific Research Applications
Chemical Properties and Structure
The compound can be described by its IUPAC name: N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide. Its molecular formula is , indicating a complex structure that allows for various interactions within biological systems .
Pharmaceutical Applications
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related sulfamoyl compounds demonstrated significant inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure, such as the addition of the 4-methylpyrimidine group, could enhance antibacterial activity.
Case Study: Anticancer Activity
In vitro studies on cancer cell lines treated with benzothiazole derivatives showed a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide could be further explored as an anticancer agent.
Toxicology and Safety Profile
While exploring new compounds for therapeutic use, it is crucial to assess their safety profiles. Toxicological evaluations are necessary to determine the safety margins and potential side effects associated with this compound. Initial assessments should include acute toxicity tests and evaluations of cytotoxicity in normal human cell lines.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves
Biological Activity
The compound N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic molecule with significant potential in pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Structural Formula
The compound's structure can be represented by the following chemical formula:
IUPAC Name
The IUPAC name for this compound is N-(4-{[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl})acetamide.
Physical Properties
- Molecular Weight : 433.50 g/mol
- Solubility : Soluble in polar solvents like DMSO and methanol.
Antitumor Activity
Research indicates that derivatives of benzothiazoles, similar to the compound , exhibit potent antitumor properties. A study highlighted that benzothiazole derivatives show nanomolar activity against various cancer cell lines, including breast, ovarian, lung, renal, and colon cancers. The structure-activity relationship (SAR) within this class of compounds suggests that modifications at specific positions significantly enhance their potency against tumors .
The proposed mechanisms through which this compound exhibits biological activity include:
- Inhibition of Tumor Growth : The compound may interfere with cellular pathways involved in tumor proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
- Antioxidant Properties : Some studies suggest that benzothiazole derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research on related compounds has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. For instance, benzothiazole derivatives have been reported to possess significant antibacterial and antifungal activities .
Case Studies
- Study on Antitumor Efficacy :
- Antimicrobial Evaluation :
Table 1: Summary of Biological Activities
| Activity Type | Compound Class | IC50 Values (µM) | Remarks |
|---|---|---|---|
| Antitumor | Benzothiazole Derivatives | 0.5 - 5 | Effective against multiple cancers |
| Antibacterial | Sulfonamide Derivatives | 50 | Active against Gram-positive bacteria |
| Antifungal | Benzothiazole Derivatives | 30 - 100 | Effective against fungal infections |
Table 2: Structure-Activity Relationship (SAR)
| Substituent Position | Substituent Type | Activity Impact |
|---|---|---|
| 3' | Methyl/Chloro/Iodo | Increased potency |
| 4' | Sulfamoyl | Enhanced selectivity |
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide/Pyrimidine Core
Key Observations :
Role of the Sultam (1,1,3-Trioxo-benzothiazole) Moiety
Key Observations :
- The sultam group in the target compound and ’s analog enables strong hydrogen bonding (e.g., N–H⋯O and O–H⋯O interactions), which may enhance solubility or crystallinity compared to non-sultam analogs .
- The 4-hydroxyphenyl analog () forms dimeric R₂²(8) motifs, whereas the target compound’s sulfamoylpyrimidine group could promote intermolecular interactions with biological targets .
Acetamide Linker Modifications
Key Observations :
Structural and Functional Implications
- Hydrogen Bonding : The sulfamoyl and sultam groups in the target compound enable diverse hydrogen-bonding interactions, critical for enzyme inhibition (e.g., urease in ) or crystal packing () .
- Electronic Effects : Electron-withdrawing substituents (e.g., sulfamoyl) may enhance stability and binding compared to electron-donating groups (e.g., methylsulfanyl in ) .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethylisoxazole in compound 13 , ) improve potency by filling hydrophobic pockets in target enzymes .
Q & A
Basic: What are the critical steps in synthesizing N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, including:
- Sulfamoylation: Coupling 4-methylpyrimidin-2-amine with a sulfonyl chloride intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .
- Acetamide Formation: Reacting the sulfamoyl intermediate with 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) in dichloromethane .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips: - Control temperature rigorously to avoid side reactions (e.g., decomposition of sulfamoyl groups).
- Use TLC (silica GF254) to monitor reaction progress and adjust stoichiometry dynamically .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₀N₄O₅S₂: 481.09) .
- X-ray Crystallography (if crystalline): Use SHELXL for refinement to resolve bond lengths/angles, particularly for the sulfamoyl and trioxane groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch variability in enzyme sources (e.g., recombinant kinases) .
- Structure-Activity Relationship (SAR) Analysis:
- Compare substituent effects (e.g., methylpyrimidine vs. fluorophenyl analogs) using molecular docking (AutoDock Vina) to identify key binding interactions .
- Data Normalization:
- Normalize IC₅₀ values against positive controls (e.g., doxorubicin for anticancer assays) and report % inhibition at fixed concentrations .
Advanced: What challenges arise in X-ray crystallography of this compound, and how are they addressed?
Answer:
- Crystal Twinning: Common due to flexible sulfamoyl groups. Mitigate by:
- Low Resolution (<1.5 Å): Improve data quality via:
Basic: How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC: Use a C18 column (ACN/water gradient, UV detection at 254 nm). Acceptable purity: ≥95% (area under the curve) .
- Elemental Analysis: Carbon/nitrogen content within ±0.4% of theoretical values .
- Melting Point: Sharp range (e.g., 210–212°C) indicates homogeneity .
Advanced: What strategies enhance the stability of this compound in aqueous solutions for in vitro assays?
Answer:
- pH Buffering: Use phosphate buffer (pH 7.4) to prevent hydrolysis of the sulfamoyl group .
- Cryopreservation: Store stock solutions in DMSO at –80°C; avoid freeze-thaw cycles .
- Light Protection: Shield from UV light to prevent degradation of the benzothiazole-trioxane moiety .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME to assess logP (target <3), aqueous solubility, and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models) .
- Metabolite Prediction: GLORYx to identify likely Phase I/II metabolites (e.g., sulfamoyl cleavage) .
Basic: What are the common synthetic impurities, and how are they identified?
Answer:
- Byproducts:
- Unreacted sulfonyl chloride (detected via LC-MS at m/z 215.1) .
- Di-acetylated side product (identified by ¹H NMR: δ 2.1 ppm for excess acetate) .
- Mitigation:
- Quench excess reagents with ice-cold NaHCO₃ and optimize reaction time .
Advanced: How to design a robust SAR study for modifying the methylpyrimidine moiety?
Answer:
- Substituent Variation: Synthesize analogs with halogens (F, Cl), methoxy, or nitro groups at the pyrimidine 4-position .
- Biological Testing:
- Screen against kinase panels (e.g., EGFR, VEGFR2) to correlate substituent electronics (Hammett σ) with activity .
- Crystallographic Validation: Co-crystallize analogs with target enzymes to map binding interactions (e.g., hydrogen bonds with pyrimidine N1) .
Advanced: What interdisciplinary applications exist beyond pharmacology (e.g., materials science)?
Answer:
- Organic Semiconductors: Investigate charge transport properties via cyclic voltammetry (HOMO/LUMO levels) .
- Metal-Organic Frameworks (MOFs): Use the sulfamoyl group as a ligand for Cu(II) or Zn(II) nodes; characterize porosity via BET analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
